molecular formula C15H14ClIO B057572 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene CAS No. 1103738-29-9

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No. B057572
M. Wt: 372.63 g/mol
InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193751B2

Procedure details

To a 250 mL of 4-necked flask equipped with an internal thermometer and a condenser was added ethoxybenzene (6.4 g, 52.5 mmol) and dichloromethane (19.2 mL) and the mixture was cooled to −5° C. Aluminum (III) chloride (7.4 g, 55 mmol) was added over 1 h while maintaining the internal temperature below 0° C. After the addition was completed, the mixture was stirred for 30 min at 0˜5° C., and a solution of 2-chloro-5-iodobenzoyl chloride (15.0 g, 50 mmol) in dichloromethane (21 mL) was added dropwise over 1 hour while maintaining the internal temperature below 5° C. The mixture was stirred for another 1 hour at 0˜5° C. and warmed to 10˜15° C. Polymethylhydrosiloxane (PMHS) (15.0 g, 0.25 mol) was added dropwise while maintaining the internal temperature below 25° C. After stirring for 10 hours at 25° C., additional PMHS (9.0 g, 0.15 mol) was added to the above mixture. After stirring for another 16 hours at 30° C., the mixture was cooled to 5˜10° C. and ice water (50 mL) was added slowly dropwise over 1 hour with stirring. The mixture was filtered and the filter cake was slurried with dichloromethane (100 mL) containing diatomite (20 g). The mixture was filtered and the filter cake was washed with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL). After removal of the volatiles, the residue was dissolved in absolute ethanol (45 mL) and refluxed with mechanical stirring (100 RPM) and cooled to 0° C. After stirring for another 16 h at 0˜5° C., the mixture was filtered and the filter cake was washed with pre-cooled (0˜5° C.) ethanol (2×5 mL), dried under vacuum at 40° C. for 12 h to give 14.2 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. This solid was recrystallized from ethanol (42.6 mL) to give 12.5 g of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a white solid. Yield, 67%, HPLC purity, HPLC-0002: 99.5%. 1H NMR (CDCl3, 400 MHz): δ 7.21˜7.29 (m, 3H), 7.11 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 3.99˜4.07 (m, 4H), 1.43 (t, J=7.2 Hz, 3H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Polymethylhydrosiloxane
Quantity
15 g
Type
reactant
Reaction Step Four
[Compound]
Name
PMHS
Quantity
9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[C:17](Cl)=O>ClCCl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[CH2:17][C:7]1[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C)OC1=CC=CC=C1
Name
Quantity
19.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)I
Name
Quantity
21 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Polymethylhydrosiloxane
Quantity
15 g
Type
reactant
Smiles
Step Five
Name
PMHS
Quantity
9 g
Type
reactant
Smiles
Step Six
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min at 0˜5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL of 4-necked flask equipped with an internal thermometer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 0° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for another 1 hour at 0˜5° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 10˜15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 25° C
STIRRING
Type
STIRRING
Details
After stirring for 10 hours at 25° C.
Duration
10 h
STIRRING
Type
STIRRING
Details
After stirring for another 16 hours at 30° C.
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5˜10° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
containing diatomite (20 g)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in absolute ethanol (45 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
STIRRING
Type
STIRRING
Details
with mechanical stirring (100 RPM)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring for another 16 h at 0˜5° C.
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed
TEMPERATURE
Type
TEMPERATURE
Details
with pre-cooled (0˜5° C.) ethanol (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.